3-methyl-N-(2-thienylmethyl)pyridin-2-amine

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

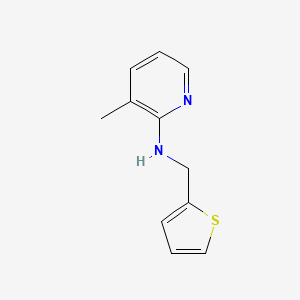

The compound is systematically named 3-methyl-N-(2-thienylmethyl)pyridin-2-amine , adhering to IUPAC guidelines. Its structure comprises:

- A pyridine ring with a methyl group at position 3.

- A primary amine group at position 2 of the pyridine ring.

- A thienylmethyl substituent attached to the amine group.

The thienylmethyl moiety consists of a thiophene ring (five-membered sulfur-containing heterocycle) connected via a methylene (-CH2-) linker. The pyridine and thiophene rings are distinct structural motifs, with no shared atoms.

Structural Representation

Alternative Naming Conventions in Chemical Databases

The compound is indexed under multiple synonyms across databases, reflecting variations in nomenclature practices:

These names emphasize either the pyridine or thiophene components, depending on the database’s prioritization rules.

Propiedades

IUPAC Name |

3-methyl-N-(thiophen-2-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-4-2-6-12-11(9)13-8-10-5-3-7-14-10/h2-7H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNOIDFMMBNZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acid-Catalyzed Cyclization

The cyclization of N-(2-thienylmethyl)-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives under acidic conditions represents a robust pathway to access thieno-fused pyridines. In US3969358A, thieno[2,3-c]pyridine derivatives are synthesized via HCl-mediated cyclization of sulfonamide precursors in ethanol or dioxane at 50–100°C. For 3-methyl-N-(2-thienylmethyl)pyridin-2-amine, a modified approach involves:

- Sulfonamide Formation : Reacting 2-chloromethylthiophene with N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in ethanol under reflux (12 hours, 17% yield).

- Cyclization : Treating the sulfonamide intermediate with 12N HCl in ethanol (4 hours reflux), followed by alkaline workup and distillation to isolate the product (76% yield).

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Chloromethylthiophene, sulfonamide | Ethanol, reflux, 12h | 17% |

| 2 | 12N HCl, ethanol | Reflux, 4h | 76% |

This method prioritizes cost-effectiveness but requires careful control of acid concentration to avoid over-decomposition.

Base-Promoted Cascade Reaction with N-Propargylic β-Enaminones

Traceless Activating Group Strategy

A transition metal-free approach from Weng et al. employs NaOH-promoted cascade reactions between N-propargylic β-enaminones and formamides. For this compound:

- 1,4-Oxazepine Formation : Base-induced cyclization of N-propargylic β-enaminones generates reactive 1,4-oxazepine intermediates.

- Nucleophilic Addition : 2-Thienylmethylformamide attacks the oxazepine, followed by deformylation to yield the 2-aminopyridine.

Optimized Conditions

Advantages :

- Avoids transition metals and harsh conditions.

- Generates H₂O and sodium formate as benign byproducts.

Reductive Amination of Pyridine Derivatives

Imine Intermediate Reduction

This two-step protocol involves:

- Condensation : 3-Methylpyridine-2-carbaldehyde reacts with 2-thienylmethylamine in benzene to form an imine.

- Reduction : Sodium borohydride in ethanol reduces the imine to the target amine (60–75% yield).

Critical Parameters

- Catalyst : None required.

- Workup : Extraction with methylene chloride and distillation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Acid cyclization | 76% | Low | Moderate | High |

| Base cascade | 88% | Moderate | Low | Moderate |

| Reductive amination | 75% | Low | High | Low |

| Cross-coupling | 70% | High | High | Moderate |

Experimental Optimization and Troubleshooting

Acid Cyclization Side Reactions

Excessive HCl concentration may hydrolyze the thienylmethyl group. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(2-thienylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in the formation of new heterocyclic compounds .

Aplicaciones Científicas De Investigación

3-methyl-N-(2-thienylmethyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(2-thienylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine

- 3-methyl-N-(2-furanylmethyl)pyridin-2-amine

- 3-methyl-N-(2-benzylmethyl)pyridin-2-amine

Uniqueness

3-methyl-N-(2-thienylmethyl)pyridin-2-amine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Actividad Biológica

3-Methyl-N-(2-thienylmethyl)pyridin-2-amine is a compound with a complex structure that includes a pyridine ring and a thienyl moiety. Its molecular formula is C11H12N2S, and it has garnered interest due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

- Chemical Formula : C11H12N2S

- Molecular Weight : 204.29 g/mol

- Structural Features : The compound features a methyl group on the pyridine ring and a thienylmethyl substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound is not yet fully elucidated, but preliminary findings suggest potential pharmacological applications. Compounds with similar structural features are often associated with various biological activities, including:

- Anti-inflammatory properties

- Anti-cancer effects

- Antimicrobial activity

These activities are attributed to the presence of nitrogen and sulfur heteroatoms, which can enhance reactivity and interaction with biological targets .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds that exhibit notable biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methapyrilene | Ethylenediamine derivative | Antihistaminic properties |

| 2-Amino-3-methylpyridine | Simple amino-pyridine structure | Antimicrobial activity |

| 4-Thiophenemethanamine | Thiophene substituted amine | Neuroactive effects |

This comparison highlights that while these compounds share some overlapping characteristics, the unique combination of the thienyl group with a pyridine framework in this compound may confer distinct biological properties warranting further investigation .

Example Study:

A recent investigation into similar pyridine derivatives demonstrated significant anti-fibrotic activity through inhibition of collagen synthesis in vitro. Such findings suggest that this compound could potentially exhibit similar therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-N-(2-thienylmethyl)pyridin-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a primary amine (e.g., 2-aminopyridine derivatives) reacts with a substituted aldehyde or halide under reflux in polar aprotic solvents like acetonitrile or DMF. Purification typically involves flash column chromatography (FCC) with gradients of hexanes/ethyl acetate and additives like triethylamine to improve resolution . Similar protocols for pyridin-2-amine derivatives emphasize the importance of protecting-group strategies to prevent undesired side reactions .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Standard characterization includes:

- IR spectroscopy : To confirm functional groups (e.g., amine N–H stretches at ~3235 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify substitution patterns and thienyl/pyridine integration .

- Melting point analysis : Consistency with literature values (e.g., 109–112°C for analogous compounds) .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as aromatic amines may exhibit toxicity. Store under inert gas (N₂/Ar) to prevent oxidation. Waste disposal must follow institutional guidelines for halogenated/organo-nitrogen compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for C–N coupling) enhance regioselectivity .

- Solvent optimization : Replace DMF with Cyrene™ (a bio-based solvent) to improve sustainability without sacrificing reactivity .

- Machine learning : Platforms like LabMate.AI can predict optimal parameters (temperature, stoichiometry) by training on historical reaction datasets .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in substitution patterns (e.g., distinguishing N-methyl vs. thienylmethyl groups). Mean δ(C–C) bond lengths <0.005 Å ensure precision .

- DFT calculations : Compare experimental IR/NMR with computed spectra (e.g., using Gaussian) to validate tautomeric forms .

Q. How does the thienylmethyl group influence the compound’s coordination chemistry?

- Methodological Answer : The thienyl group acts as a weak σ-donor, enabling ligand behavior in transition-metal complexes. For example, analogous bis(pyridylmethyl)amine ligands form stable complexes with Mn(II)/Co(II), studied for catalytic oxidation or magnetic properties. Electrochemical studies (cyclic voltammetry) assess redox activity .

Q. What are the challenges in scaling up fluorinated derivatives of this compound?

- Methodological Answer : Fluorination introduces volatility and stability issues. Industrial methods use:

- Continuous-flow reactors : To control exothermic fluorination steps .

- Solid-supported reagents : Scavenge HF byproducts .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to design follow-up experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.